molecular formula C17H13ClN2O2 B10886249 (2E,4E)-N-(5-chloro-2-methylphenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide

(2E,4E)-N-(5-chloro-2-methylphenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide

Cat. No.: B10886249
M. Wt: 312.7 g/mol
InChI Key: JFGNDNGMKALDNX-OKIZLYGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,4E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE is a synthetic organic compound characterized by its complex structure, which includes a chlorinated aromatic ring, a cyano group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE typically involves multi-step organic reactions One common method starts with the chlorination of 2-methylphenylamine to obtain 5-chloro-2-methylphenylamine This intermediate is then reacted with a cyanoacetylene derivative under controlled conditions to form the cyano group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E,4E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (2E,4E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE is investigated for its potential therapeutic properties. Preliminary studies indicate it may have anti-inflammatory or anticancer activities, although further research is needed to confirm these effects.

Industry

In industry, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2E,4E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE involves its interaction with specific molecular targets. The cyano group and furan ring are believed to play key roles in its bioactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction pathways are ongoing.

Comparison with Similar Compounds

Similar Compounds

  • (2E,4E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-5-(2-THIENYL)-2,4-PENTADIENAMIDE
  • (2E,4E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-5-(2-PYRIDYL)-2,4-PENTADIENAMIDE

Uniqueness

Compared to similar compounds, (2E,4E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

(2E,4E)-N-(5-chloro-2-methylphenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide

InChI

InChI=1S/C17H13ClN2O2/c1-12-7-8-14(18)10-16(12)20-17(21)13(11-19)4-2-5-15-6-3-9-22-15/h2-10H,1H3,(H,20,21)/b5-2+,13-4+

InChI Key

JFGNDNGMKALDNX-OKIZLYGUSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)/C(=C/C=C/C2=CC=CO2)/C#N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=CC=CC2=CC=CO2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.